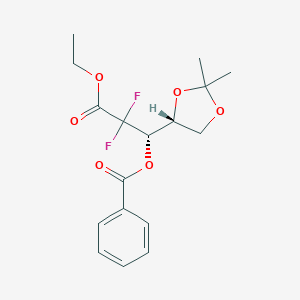

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

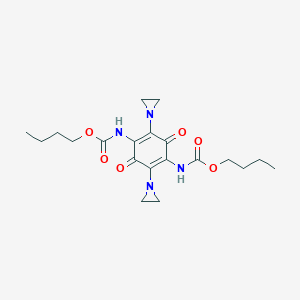

“2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate” is a chemical compound with the molecular formula C17H20F2O6 and a molecular weight of 358.33 . It is also known by the synonym "2-Deoxy-2,2-difluoro-4,5-O- (1-methylethylidene)-D-threo-pentonic Acid Ethyl Ester" .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³, a boiling point of 338.4±37.0 °C at 760 mmHg, and a flash point of 158.5±26.5 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . Its polar surface area is 65 Ų, and it has a molar refractivity of 53.1±0.3 cm³ .科学的研究の応用

Additivity of Substituent Effects in Hydrolysis

The kinetics of hydrolysis of alkyl esters, including ethyl esters of substituted benzoic acids, were studied, highlighting the effects and their additivity. The research focused on understanding the relative rates of hydrolysis, providing insights into the chemical behavior of such compounds, potentially relevant for the compound (Farooqi, Gore, & Rahim, 1977).

Stereoselective Synthesis of Amino Pentoses

The compound was utilized in the synthesis of 2-acetamido-2-deoxy-D-arabinose and -D-ribose from 2-amino-2-deoxy-D-pentonic acid derivatives. The process involved a stereoselective reaction, highlighting the compound's role in the precise synthesis of biologically significant sugars (Mukaiyama, Miwa, & Nakatsuka, 1982).

Reactions of Polyfluorinated Arylhydrazono-3-oxocarboxylic Acid Esters

The compound's derivatives were investigated for their reaction patterns with o-phenylenediamine. This study's outcomes contribute to the understanding of the compound's reactivity and potential applications in synthesizing complex organic structures (Khudina et al., 2004).

Sonochemistry and Sonocatalysis of Metal Carbonyls

The compound was involved in sonochemical reactions and its role in the biosynthesis of thiamine was explored. This research highlights its potential applications in sonochemistry and as a precursor in biochemical pathways (Suslick et al., 1982).

Synthesis and Copolymerization of Novel Trisubstituted Ethylenes

The compound's derivatives were synthesized and their copolymerization properties were studied. This research contributes to understanding the compound's potential applications in material science, especially in the synthesis of novel polymers (Kharas et al., 2020).

γ-Radiolysis in Aqueous Solution

The compound was examined under γ-radiolysis in aqueous solutions, revealing the formation of various products. This study provides insights into the compound's stability and behavior under radiation, which could be relevant for its use in radiological applications (Hartmann, Sonntag, & Schulte‐Frohlinde, 1970).

Protection and Synthesis of Complex Organic Molecules

The compound's derivatives were used in the protection and synthesis of complex organic molecules, highlighting its versatility and utility in advanced organic synthesis (Watanabe & Nakamura, 1997).

特性

IUPAC Name |

[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-ethoxy-2,2-difluoro-3-oxopropyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2O6/c1-4-22-15(21)17(18,19)13(12-10-23-16(2,3)25-12)24-14(20)11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWGKDXWCKGRHY-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C([C@H]([C@H]1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576675 |

Source

|

| Record name | Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate | |

CAS RN |

143234-92-8 |

Source

|

| Record name | Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。